(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
CAS No.: 864976-17-0
Cat. No.: VC4458700
Molecular Formula: C21H17BrN2O2S
Molecular Weight: 441.34
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 864976-17-0 |
---|---|
Molecular Formula | C21H17BrN2O2S |
Molecular Weight | 441.34 |
IUPAC Name | N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide |
Standard InChI | InChI=1S/C21H17BrN2O2S/c1-26-12-11-24-18-10-9-15(22)13-19(18)27-21(24)23-20(25)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13H,11-12H2,1H3 |
Standard InChI Key | STACTLZGKOBUIY-LNVKXUELSA-N |
SMILES | COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name N-(6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene)-1-naphthamide reflects its core benzothiazole scaffold substituted with a bromine atom at position 6, a 2-methoxyethyl group at position 3, and a 1-naphthamide moiety at position 2. Its molecular formula is C₂₁H₁₈BrN₃O₂S, with a molecular weight of 480.41 g/mol .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₈BrN₃O₂S |
Molecular Weight | 480.41 g/mol |
Configuration | Z-isomer |
Solubility | Likely low in water; soluble in DMSO or DMF |
Structural Analysis
The benzothiazole core (C₇H₄NS) is fused with a benzene ring, while the 2-methoxyethyl group (-OCH₂CH₂OCH₃) introduces ether functionality. The Z-configuration arises from the spatial arrangement of the naphthamide group relative to the benzothiazole’s nitrogen lone pair. Bromine at position 6 enhances electrophilic reactivity, potentially aiding in further functionalization .
Synthesis and Reaction Pathways
Benzothiazole Core Formation
The synthesis begins with constructing the benzothiazole scaffold. A common method involves cyclizing 2-amino-4-bromo-5-methoxybenzenethiol with carbon disulfide under basic conditions, as demonstrated for analogous compounds . For example, 5-methoxybenzo[d]thiazole-2-thiol is synthesized via refluxing 2-amino-4-methoxybenzenethiol with carbon disulfide in ethanol (76% yield) .
Coupling with 1-Naphthamide
The final step involves coupling the benzothiazole intermediate with 1-naphthoyl chloride. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is effective for amide bond formation under mild conditions . For instance, a similar reaction between 5-methoxybenzo[d]thiazole-2-thiol and an arylpyrazinone using PyBOP and diisopropylethylamine yielded the desired product in 4% yield after purification .
Table 2: Representative Synthetic Steps
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, CDCl₃): Key signals include:
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¹³C NMR: Expected signals at δ 168.5 (C=O), δ 154.2 (benzothiazole C2), and δ 55.1 (OCH₃).
Mass Spectrometry (MS)
High-resolution MS (HRMS) would show a molecular ion peak at m/z 480.41 (M⁺). Fragmentation patterns include loss of Br (79.9 Da) and the naphthamide moiety (C₁₁H₈NO).
Applications in Materials Science
Organic Electronics
Benzothiazole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The naphthamide group’s extended conjugation could improve charge mobility, making the compound a candidate for emissive layers.
Coordination Chemistry
The sulfur and nitrogen atoms in benzothiazoles can coordinate to metals. For instance, (Z)-2-(benzylimino)-2H-chromene-3-carboxamide forms stable complexes with Cu(II) . The target compound may act as a ligand for catalytic or sensing applications.
Future Directions and Challenges
Synthetic Optimization
Current yields for analogous compounds remain low (e.g., 4% in PyBOP-mediated couplings ). Microwave-assisted synthesis or flow chemistry could improve efficiency.
Toxicity Profiling
Brominated aromatics may pose environmental risks. Assessing ecotoxicity via models like Daphnia magna assays is critical before large-scale applications.
Computational Modeling
Density functional theory (DFT) studies could predict binding affinities for biological targets, guiding structural modifications.
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